1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

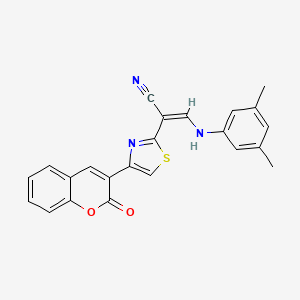

“1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride” is a chemical compound with the molecular formula C7H4ClNO5S2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride” consists of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains sulfonyl chloride and trioxo groups .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 281.69 . The InChI code for this compound is provided , which can be used to generate a 3D structure for further analysis.科学的研究の応用

Transformation in Environmental Contexts

One study delved into the transformation of sulfamethoxazole (SMX), highlighting the reactivity of sulfonyl chloride groups in environmental processes. The research indicated rapid reactions of SMX with free chlorine, demonstrating significant transformations during disinfection processes in municipal wastewaters and affected drinking waters. This underscores the environmental relevance of sulfonyl chloride derivatives in water treatment processes (Dodd & Huang, 2004).

Synthetic Applications

In another study, N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides were utilized for the synthesis of a hindered cyclosporin tetrapeptide subunit. This highlights the use of benzothiazole derivatives in peptide synthesis, offering efficient coupling and methylation steps that facilitate purification by extraction (Vedejs & Kongkittingam, 2000).

Chemical Synthesis and Characterization

Research on the synthesis and transformations of benzothiazole derivatives revealed the formation of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides and their reactions with water, alcohols, and amines to produce corresponding acids, esters, and amides. This demonstrates the versatility of benzothiazole sulfonyl chlorides in synthesizing a variety of functional compounds (Dushamov et al., 2020).

Antibiotic Transformation Studies

Investigations into the microbially mediated abiotic formation and transformation of sulfamethoxazole (SMX) under denitrifying conditions highlighted the complexity of interactions and transformations sulfonamide drugs undergo in environmental settings. This study provided insights into the potential environmental fate and transformation products of sulfonamides, emphasizing the importance of considering these aspects in environmental risk assessments (Nödler et al., 2012).

Catalysis and Ionic Liquid Applications

A study on the design, preparation, and characterization of a new ionic liquid highlighted its use as an efficient catalyst for the synthesis of highly functionalized tetrahydropyridines. This showcases the role of benzothiazole derivatives in catalyzing chemical reactions under solvent-free conditions, contributing to greener chemistry approaches (Abbasi, 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5S2/c8-15(11,12)4-1-2-6-5(3-4)7(10)9-16(6,13)14/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMOQWHXWQHRKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2676432.png)

![diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2676433.png)

![4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676434.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2676435.png)

![[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2676436.png)

![ethyl 3-cyano-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676440.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2676442.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2676449.png)